(113C)Cyclohexanone
Overview
Description
(113C)Cyclohexanone is an isotopically labeled compound where the carbon-13 isotope is incorporated into the cyclohexanone molecule. Cyclohexanone itself is a six-carbon cyclic molecule with a ketone functional group. It is a colorless to pale yellow liquid with an odor similar to that of acetone. Cyclohexanone is widely used in the production of nylon, as well as in the manufacture of paints, dyes, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone can be synthesized through several methods:
Oxidation of Cyclohexanol: This is a common laboratory method where cyclohexanol is oxidized using sodium dichromate and sulfuric acid.
Dehydrogenation of Cyclohexanol: Industrially, cyclohexanone is often produced by the dehydrogenation of cyclohexanol using a copper or zinc catalyst at elevated temperatures.
Oxidation of Cyclohexane: Another industrial method involves the oxidation of cyclohexane using air or oxygen.
Industrial Production Methods
The industrial production of cyclohexanone primarily involves the oxidation of cyclohexane. This method is favored due to its efficiency and the availability of cyclohexane as a raw material. The process typically uses cobalt or manganese catalysts and operates at high temperatures and pressures .
Chemical Reactions Analysis
Cyclohexanone undergoes various chemical reactions due to the presence of the carbonyl group:
Oxidation: Cyclohexanone can be further oxidized to adipic acid using nitric acid.
Substitution: Cyclohexanone can undergo halogenation reactions with chlorine or bromine to form halogenated compounds at the alpha position.
Addition: It reacts with hydrogen cyanide to form cyanohydrins and with bisulfite to form sulfonates.
Scientific Research Applications
Cyclohexanone is used in various scientific research applications:
Mechanism of Action
The mechanism of action of cyclohexanone involves its interaction with various molecular targets. For example, in the Beckmann rearrangement, cyclohexanone oxime is converted to caprolactam, a precursor for nylon-6. This reaction involves the formation of an oxime intermediate, which undergoes rearrangement to form the amide . The carbonyl group in cyclohexanone also makes it reactive towards nucleophiles, allowing it to participate in various addition and substitution reactions .
Comparison with Similar Compounds
Cyclohexanone can be compared with other similar compounds such as cyclohexane and cyclohexanol:
Cyclohexane: Unlike cyclohexanone, cyclohexane is a saturated hydrocarbon with no functional groups.
Cyclohexanol: Cyclohexanol is an alcohol and can be oxidized to cyclohexanone.
Cyclohexanone is unique due to its ketone functional group, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
(113C)cyclohexanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i6+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIVVAPYMSGYDF-PTQBSOBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[13C](=O)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514640 | |
Record name | (1-~13~C)Cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63603-42-9 | |
Record name | (1-~13~C)Cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 63603-42-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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